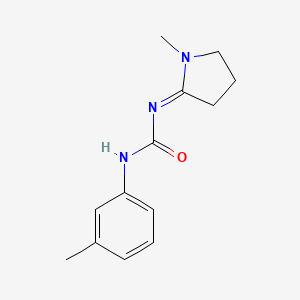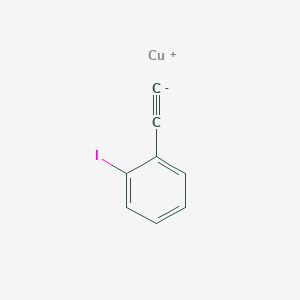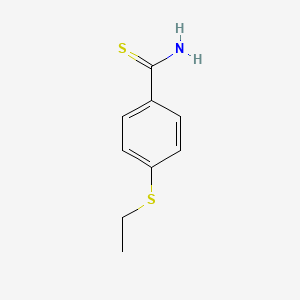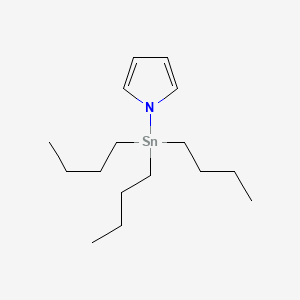
1-(Tributylstannyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tributylstannyl)-1H-pyrrole is an organotin compound that features a pyrrole ring substituted with a tributylstannyl group. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds through processes like the Stille coupling reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)-1H-pyrrole can be synthesized through the reaction of pyrrole with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Pyrrole+Bu3SnHAIBNthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tributylstannyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Stille coupling reactions, where it reacts with organic halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Stille Coupling: Typically involves palladium catalysts and organic halides under inert conditions.
Substitution Reactions: May involve nucleophiles such as halides or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling, the product is a new carbon-carbon bonded compound, while in substitution reactions, the product is a pyrrole derivative with a different substituent.
Wissenschaftliche Forschungsanwendungen
1-(Tributylstannyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used in organic synthesis for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of polymers and other materials where organotin compounds are required.
Wirkmechanismus
The mechanism by which 1-(Tributylstannyl)-1H-pyrrole exerts its effects is primarily through its ability to participate in radical and nucleophilic substitution reactions. The tributylstannyl group acts as a leaving group or a radical source, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Tributyltin Hydride: Another organotin compound used in similar reactions but with different reactivity and applications.
Tributyltin Chloride: Used in the synthesis of other organotin compounds and has different chemical properties.
Uniqueness: 1-(Tributylstannyl)-1H-pyrrole is unique due to its combination of a pyrrole ring and a tributylstannyl group, which provides distinct reactivity and versatility in organic synthesis. Its ability to participate in both radical and nucleophilic substitution reactions sets it apart from other organotin compounds.
Eigenschaften
CAS-Nummer |
50488-65-8 |
|---|---|
Molekularformel |
C16H31NSn |
Molekulargewicht |
356.1 g/mol |
IUPAC-Name |
tributyl(pyrrol-1-yl)stannane |
InChI |
InChI=1S/C4H4N.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
AQBBIUHRQXCYBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)N1C=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


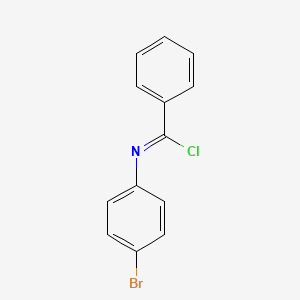
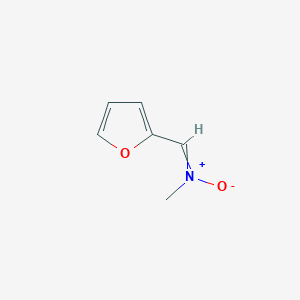
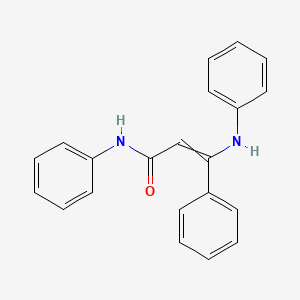
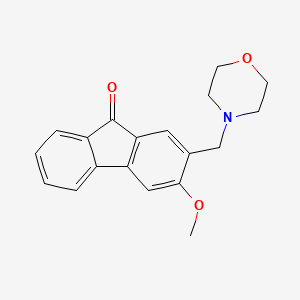
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)
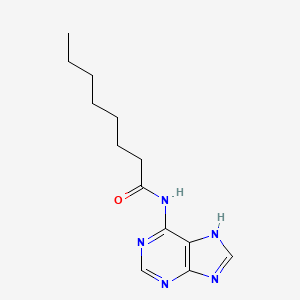
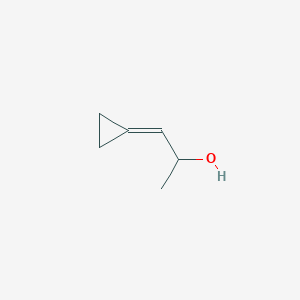
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
